N-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
N-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, along with a prop-2-enamide moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of 3-fluoro-4-(trifluoromethyl)aniline with acryloyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of the aniline attacks the carbonyl carbon of the acryloyl chloride, forming the desired amide bond. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluoro and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
N-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Trifluoromethyl)phenyl]prop-2-enamide
- N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide
Uniqueness
N-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring high chemical stability and specific reactivity patterns .
Properties
IUPAC Name |
N-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4NO/c1-2-9(16)15-6-3-4-7(8(11)5-6)10(12,13)14/h2-5H,1H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOAHKQSGJQVNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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